molecular formula C12H18N2O2 B7894154 4-Amino-2-isopropoxy-N,N-dimethylbenzamide

4-Amino-2-isopropoxy-N,N-dimethylbenzamide

Cat. No.: B7894154
M. Wt: 222.28 g/mol
InChI Key: YCWNTHRIMRQAKB-UHFFFAOYSA-N
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Description

4-Amino-2-isopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C12H18N2O2 It is characterized by the presence of an amino group, an isopropoxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-2-isopropoxybenzoic acid and N,N-dimethylamine.

    Reduction: The nitro group of 4-nitro-2-isopropoxybenzoic acid is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 4-amino-2-isopropoxybenzoic acid is then reacted with N,N-dimethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

4-Amino-2-isopropoxy-N,N-dimethylbenzamide has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isopropoxy and dimethylbenzamide moieties contribute to its lipophilicity, enhancing its ability to penetrate cell membranes. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N,N-dimethylbenzamide: Lacks the isopropoxy group, resulting in different chemical properties.

    2-Isopropoxy-N,N-dimethylbenzamide: Lacks the amino group, affecting its reactivity and biological activity.

    4-Amino-2-methoxy-N,N-dimethylbenzamide: Contains a methoxy group instead of an isopropoxy group, leading to variations in its chemical behavior.

Uniqueness

4-Amino-2-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of both the amino and isopropoxy groups, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-amino-N,N-dimethyl-2-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)16-11-7-9(13)5-6-10(11)12(15)14(3)4/h5-8H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWNTHRIMRQAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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